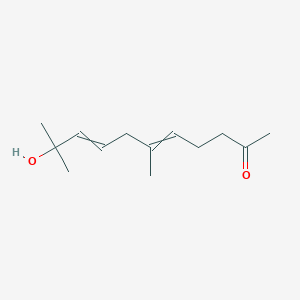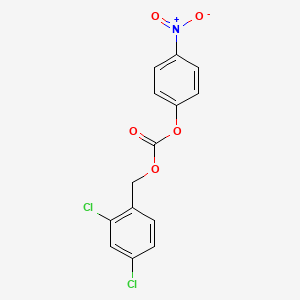
2,2,3-Trichloro-2,3-dihydro-1H-1-benzothiophen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3-Trichloro-2,3-dihydro-1H-1-benzothiophen-1-one is a chemical compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of three chlorine atoms and a ketone group, making it a highly reactive and versatile molecule in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trichloro-2,3-dihydro-1H-1-benzothiophen-1-one typically involves the chlorination of 2,3-dihydro-1H-1-benzothiophen-1-one. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The process requires careful monitoring of temperature and reaction time to ensure the selective introduction of chlorine atoms at the desired positions on the benzothiophene ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2,2,3-Trichloro-2,3-dihydro-1H-1-benzothiophen-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol or remove chlorine atoms to form less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides, aryl halides, and organometallic reagents are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and dechlorinated derivatives.
Substitution: Alkylated or arylated benzothiophenes.
科学的研究の応用
2,2,3-Trichloro-2,3-dihydro-1H-1-benzothiophen-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of 2,2,3-Trichloro-2,3-dihydro-1H-1-benzothiophen-1-one involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the ketone group and chlorine atoms, which can form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress.
類似化合物との比較
Similar Compounds
- 6,8,9-Trichloro-2,3-dihydro-1H-cyclopenta[b]quinoline
- 2-(5,6-Dichloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
- Chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides
Uniqueness
2,2,3-Trichloro-2,3-dihydro-1H-1-benzothiophen-1-one is unique due to its specific substitution pattern and the presence of both a ketone group and multiple chlorine atoms. This combination of functional groups imparts distinct reactivity and properties, making it a valuable compound in various chemical and biological applications.
特性
CAS番号 |
63724-90-3 |
|---|---|
分子式 |
C8H5Cl3OS |
分子量 |
255.5 g/mol |
IUPAC名 |
2,2,3-trichloro-3H-1-benzothiophene 1-oxide |
InChI |
InChI=1S/C8H5Cl3OS/c9-7-5-3-1-2-4-6(5)13(12)8(7,10)11/h1-4,7H |
InChIキー |
AYVYBAHVYQXXAA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(C(S2=O)(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




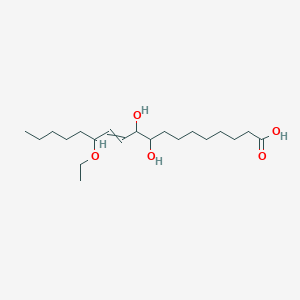
![2-Oxa-6-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14501300.png)

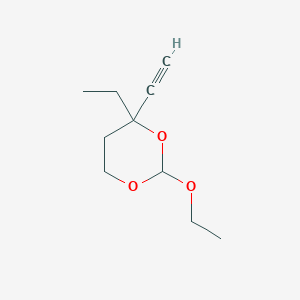
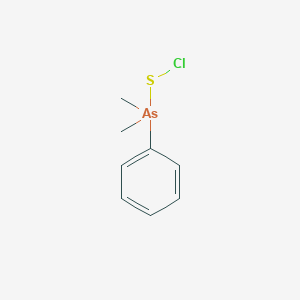


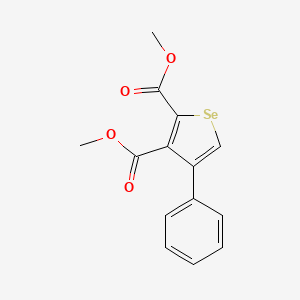
![1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]ethan-1-one](/img/structure/B14501338.png)
